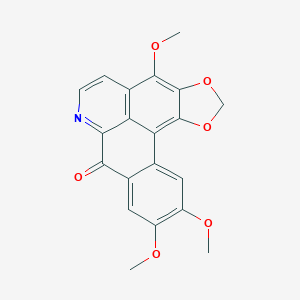

Thalicminine

Vue d'ensemble

Description

L’acide (3-amino-propyl)-hexyl-phosphinique est un composé chimique appartenant à la classe des acides phosphiniques. Il se caractérise par la présence d’un groupe amino lié à une chaîne propylique, qui est elle-même connectée à une chaîne hexyle et à un groupe acide phosphinique.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l’acide (3-amino-propyl)-hexyl-phosphinique peut être réalisée par une réaction de phospha-Mannich. Cette réaction implique la réaction d’acide hypophosphoreux (H₃PO₂) avec des amines secondaires et du formaldéhyde dans de l’acide acétique humide (AcOH). La réaction produit généralement des acides aminométhyl-H-phosphiniques avec des rendements presque quantitatifs et un minimum de sous-produits . Le résultat de la réaction est influencé par la basicité des amines utilisées, les amines plus basiques (pKa > 7-8) donnant les produits souhaités .

Méthodes de production industrielle

Les méthodes de production industrielle de l’acide (3-amino-propyl)-hexyl-phosphinique ne sont pas bien documentées dans la littérature. Les principes de la synthèse organique à grande échelle, tels que l’optimisation des conditions de réaction, l’utilisation de réacteurs à flux continu et les techniques de purification, peuvent être appliqués pour mettre à l’échelle les méthodes de synthèse en laboratoire.

Analyse Des Réactions Chimiques

Types de réactions

L’acide (3-amino-propyl)-hexyl-phosphinique peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe acide phosphinique peut être oxydé en acide phosphonique.

Réduction : Le groupe amino peut être réduit pour former des amines secondaires ou tertiaires.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène (H₂O₂) ou le permanganate de potassium (KMnO₄) peuvent être utilisés.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des halogénoalcanes ou des chlorures d’acyle dans des conditions basiques.

Principaux produits formés

Oxydation : Dérivés d’acide phosphonique.

Réduction : Amines secondaires ou tertiaires.

Substitution : Dérivés alkylés ou acylés du composé original.

Applications De Recherche Scientifique

L’acide (3-amino-propyl)-hexyl-phosphinique a plusieurs applications en recherche scientifique :

Mécanisme D'action

Le mécanisme d’action de l’acide (3-amino-propyl)-hexyl-phosphinique implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le groupe amino peut former des liaisons hydrogène ou des interactions électrostatiques avec les sites actifs des enzymes, conduisant à l’inhibition ou à la modulation de leur activité. Le groupe acide phosphinique peut imiter l’état de transition de certaines réactions enzymatiques, agissant ainsi comme un inhibiteur compétitif .

Comparaison Avec Des Composés Similaires

Composés similaires

(3-Aminopropyl)triéthoxysilane : Un aminosilane utilisé dans la fonctionnalisation de surface et comme agent de couplage.

Acides aminoalkylphosphoniques : Composés ayant des structures similaires mais des groupes fonctionnels différents, tels que le glyphosate.

Unicité

L’acide (3-amino-propyl)-hexyl-phosphinique est unique en raison de sa combinaison spécifique d’un groupe amino, d’une chaîne propylique, d’une chaîne hexyle et d’un groupe acide phosphinique. Cette structure unique confère des propriétés chimiques distinctes, le rendant approprié pour des applications spécifiques dans divers domaines.

Activité Biologique

Thalicminine is a naturally occurring alkaloid derived from various species of the Thalictrum genus, particularly Thalictrum isopyroides and Thalictrum strictum. This compound has garnered attention due to its potential biological activities, including sedative, hypotensive, and antitussive effects. This article delves into the biological activity of this compound, supported by case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 365.34 g/mol

- CAS Number : 16408-77-8

- Melting Point : 263-265 °C (with decomposition)

- Solubility : Poorly soluble in organic solvents, insoluble in water

- Toxicity : No serious behavioral changes at doses up to 150 mg/kg (i.v.) in mice .

Sedative and Hypotensive Effects

This compound exhibits sedative properties, which have been noted in various studies. Its hypotensive effects suggest a potential for use in managing conditions related to high blood pressure. The exact mechanisms underlying these effects are still under investigation, but they may involve modulation of neurotransmitter systems or direct action on vascular smooth muscle.

Antitussive Potential

Preliminary findings indicate that this compound may possess antitussive properties, making it a candidate for further research in respiratory therapies. The mechanism of action for this effect is not yet fully elucidated and warrants additional investigation.

In Vitro Studies

Recent studies have explored the cytotoxic effects of various alkaloids, including this compound, against cancer cell lines. For instance, benzylisoquinoline alkaloids were subjected to in vitro assays to determine their efficacy against human osteosarcoma cells. While specific data on this compound's cytotoxicity is limited, it shares structural similarities with other active compounds that have shown promise in cancer treatment .

Case Study Analysis

A case study approach can provide insights into the practical applications of this compound in clinical settings. For example, research focusing on herbal remedies often highlights the role of alkaloids in traditional medicine practices. A notable case involved the use of herbal infusions containing Thalictrum species for treating various ailments. These studies emphasize the need for rigorous clinical trials to validate traditional uses and assess safety profiles .

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

7,16,17-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),9,11,14,16,18-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO6/c1-23-12-6-10-11(7-13(12)24-2)17(22)16-14-9(4-5-21-16)18(25-3)20-19(15(10)14)26-8-27-20/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQUMRHFJDDYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C4C(=C(C5=C3C(=NC=C5)C2=O)OC)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167704 | |

| Record name | Thalicminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16408-77-8 | |

| Record name | Thalicminine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016408778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thalicminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.